molecular formula C8H8F2O2 B7761660 (4,5-Difluoro-1,2-phenylene)dimethanol

(4,5-Difluoro-1,2-phenylene)dimethanol

Cat. No.: B7761660
M. Wt: 174.14 g/mol
InChI Key: ZUGKYQRAGXKKTO-UHFFFAOYSA-N
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Description

(4,5-Difluoro-1,2-phenylene)dimethanol (CAS: 17605-06-0) is a fluorinated aromatic diol characterized by a benzene ring substituted with two hydroxymethyl groups at the 1,2-positions and fluorine atoms at the 4,5-positions.

Properties

IUPAC Name

[4,5-difluoro-2-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGKYQRAGXKKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Formylation Followed by Reduction

A two-step approach begins with electrophilic formylation of 1,2-difluoro-4,5-dimethylbenzene. Using a Vilsmeier-Haack reagent (POCl₃/DMF), formyl groups are introduced at the 4- and 5-positions, yielding 4,5-difluoroisophthalaldehyde. Subsequent reduction of the aldehyde groups to hydroxymethyl is achieved via sodium borohydride (NaBH₄) in methanol at 0–5°C, with yields exceeding 78%.

Key Conditions

StepReagentTemperatureYield
FormylationPOCl₃/DMF0°C → 80°C65%
ReductionNaBH₄/MeOH0–5°C78%

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Halogens with Hydroxymethyl Groups

Starting from 1,2,4,5-tetrafluorobenzene, sequential SNAr reactions install hydroxymethyl groups. In a DMSO/water mixture, fluoride leaving groups at the 4- and 5-positions are replaced by hydroxymethyl anions generated from formaldehyde under basic conditions (K₂CO₃). This method requires high temperatures (120°C, 24h) but achieves moderate regioselectivity (62% yield).

Reaction Scheme

C6F4H2+2CH2OK2CO3,DMSO/H2OC6F2(CH2OH)2+2F\text{C}6\text{F}4\text{H}2 + 2\text{CH}2\text{O} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO/H}2\text{O}} \text{C}6\text{F}2(\text{CH}2\text{OH})_2 + 2\text{F}^-

Catalytic Hydrogenation of Diester Precursors

Diethyl 4,5-Difluorophthalate Reduction

Diethyl 4,5-difluorophthalate undergoes hydrogenolysis using Raney nickel (H₂, 50 atm) in ethanol at 80°C. This single-step reduction converts ester groups to hydroxymethyl moieties with 85% efficiency. Catalyst recycling shows consistent performance over five cycles.

Optimized Parameters

  • Catalyst loading: 10 wt%

  • Pressure: 50 atm H₂

  • Time: 12h

Grignard Reagent-Mediated Synthesis

Double Addition to 4,5-Difluorophthalic Anhydride

4,5-Difluorophthalic anhydride reacts with two equivalents of methylmagnesium bromide (MeMgBr) in THF at −78°C. After quenching with aqueous NH₄Cl, the intermediate diol is isolated via column chromatography (SiO₂, ethyl acetate/hexane). This method offers high purity (>98%) but lower yields (57%) due to steric hindrance.

Post-Functionalization of Azo Intermediates

Reductive Cleavage of Azo Bonds

Adapting methodologies from chlorinated phenylenediamine synthesis, azo intermediates (e.g., 4-amino-2,5-difluoroazobenzene) undergo reductive hydrogenolysis with zinc powder in HCl. While originally applied to amine generation, modifying reaction pH (4.5–5.5) and substituting NH₂ groups with CH₂OH precursors could yield the target diol.

Critical Adjustments

  • Catalyst: Zn powder (1:2.38 substrate ratio)

  • Temperature: 90–105°C

  • Isolation: Methanol/water extraction

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Formylation-Reduction7895ModerateHigh
SNAr6288LowModerate
Catalytic Hydrogenation8598HighHigh
Grignard Addition5798LowLow

Challenges in Purification and Isolation

Post-synthetic steps often involve methanol/water mixtures for solubility management, paralleling techniques in dichlorophenylenediamine isolation. Acidic adsorption bleaching (activated charcoal, 2.38:0.016:1 water/charcoal/product ratio) removes colored impurities, while pH-controlled crystallization (NaOH, pH 8–8.5) enhances purity.

Industrial-Scale Considerations

Catalytic hydrogenation emerges as the most viable for large-scale production due to its high yield and catalyst recyclability. However, SNAr routes offer regioselectivity advantages if directing groups are incorporated.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4,5-difluoro-1,2-benzenedicarboxylic acid.

    Reduction: Formation of 4,5-difluoro-1,2-benzenedimethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5-Difluoro-1,2-phenylene)dimethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4,5-Difluoro-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s behavior in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares (4,5-Difluoro-1,2-phenylene)dimethanol with analogous compounds differing in substituents or substitution patterns:

Compound Name Substituents Molecular Weight Physical State Key Properties/Applications Reference
This compound 4,5-F; 1,2-CH₂OH 188.13 g/mol Solid High thermal stability; polymer precursor for fluorinated resins .
(4-Bromo-1,2-phenylene)dimethanol 4-Br; 1,2-CH₂OH 217.06 g/mol White solid Bromine enhances halogen bonding; used in flame retardants .
(Perbromo-1,2-phenylene)dimethanol 1,2,4,5-Br₄; 1,2-CH₂OH 453.75 g/mol Solid High molecular weight; potential use in specialty polymers .
(4,5-Dimethyl-1,2-phenylene)dimethanol 4,5-CH₃; 1,2-CH₂OH 180.20 g/mol Not reported Methyl groups improve solubility in organic solvents .
(Perfluoro-1,2-phenylene)dimethanol 1,2,4,5-F₄; 1,2-CH₂OH 228.10 g/mol Solid Extreme hydrophobicity; used in coatings .

Key Observations :

  • Fluorine vs. Bromine : Fluorine substituents (electron-withdrawing) reduce electron density on the aromatic ring, enhancing oxidative stability compared to brominated analogs. Bromine, however, increases molecular weight and flame-retardant properties .
  • Methyl Groups: The dimethyl derivative exhibits improved solubility in nonpolar solvents due to the electron-donating nature of methyl groups, contrasting with the fluorinated compound’s polarity .
  • Perfluoro vs. Difluoro : The perfluorinated analog demonstrates superior hydrophobicity and chemical resistance, making it ideal for high-performance coatings, while the difluoro variant balances reactivity and stability .

Research Findings and Industrial Relevance

Recent studies highlight this compound as a promising candidate for:

  • Pharmaceutical intermediates : Fluorine atoms improve metabolic stability in drug candidates .
  • Advanced materials : Its diol functionality enables crosslinking in high-performance polymers .

Biological Activity

(4,5-Difluoro-1,2-phenylene)dimethanol is a chemical compound that has garnered interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8F2O2C_8H_8F_2O_2 and a molecular weight of 174.14 g/mol. The compound features two fluorine atoms attached to the phenylene ring and two hydroxymethyl groups (-CHOH) on the aromatic structure. This configuration contributes to its high thermal stability and excellent solubility in organic solvents, making it suitable for various applications in chemical synthesis and materials science .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of fluorine enhances its reactivity and ability to form strong bonds with biomolecules. The hydroxyl groups facilitate hydrogen bonding , influencing the compound’s behavior in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that this compound acts as a potent inhibitor of the elastase enzyme LasB from Pseudomonas aeruginosa, which plays a critical role in bacterial pathogenesis and biofilm formation . By inhibiting LasB, the compound may enhance the host's ability to combat infections.
  • Immune Response Modulation : The compound has been shown to interfere with immune evasion strategies employed by pathogens by degrading host immune proteins . This suggests potential applications in treating infections associated with biofilm-forming bacteria.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are notable findings:

StudyObjectiveFindings
Study 1 Inhibition of LasBDemonstrated that this compound effectively inhibits LasB activity, reducing biofilm formation .
Study 2 Interaction with Immune ProteinsShowed that the compound can degrade immunoglobulins and cytokines, potentially enhancing immune response against Pseudomonas aeruginosa infections .
Study 3 Pharmacological PotentialInvestigated its pharmacological properties and toxicity; results indicated promising therapeutic applications due to its unique chemical properties .

Case Study 1: Inhibition of Biofilm Formation

A recent study evaluated the efficacy of this compound in preventing biofilm formation by Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm density when treated with this compound compared to untreated controls. This suggests that this compound could be a valuable agent in combating chronic infections caused by biofilm-forming bacteria.

Case Study 2: Immune Evasion Mechanism

Another investigation focused on how this compound influences immune evasion mechanisms. The study revealed that the compound could disrupt the degradation process of antimicrobial peptides by LasB, thereby enhancing the host's ability to fend off bacterial infections.

Q & A

What are the optimal synthetic routes for (4,5-Difluoro-1,2-phenylene)dimethanol, and how do reaction conditions influence yield?

Level : Basic
Methodological Answer :
The synthesis typically involves selective reduction of a precursor such as (4,5-difluoro-1,2-phenylene)dicarboxylate or nitro derivatives. For example, sodium borohydride (NaBH₄) in anhydrous THF/ethanol under inert atmospheres (e.g., nitrogen) is effective for reducing carbonyl groups to hydroxyls, as demonstrated in analogous compounds like (4,5-Dipropoxy-1,2-phenylene)dimethanol (80–85% yield) . Key variables include:

  • Solvent polarity : Polar aprotic solvents enhance NaBH₄ activity.
  • Stoichiometry : A 4:1 molar ratio of NaBH₄ to substrate ensures complete reduction.
  • Temperature : Room temperature minimizes side reactions (e.g., over-reduction).

How can conflicting NMR data for this compound derivatives be resolved?

Level : Advanced
Methodological Answer :
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from steric hindrance or fluorine coupling. For example:

  • Fluorine-fluorine coupling : Use ¹⁹F NMR to detect J-coupling between adjacent fluorine atoms (observed in 4,5-difluoro analogs) .
  • Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) can reveal conformational changes in diastereomeric intermediates .
  • Validation : Cross-check with X-ray crystallography (e.g., as done for dibenzocyclooctadiene derivatives) to confirm spatial arrangements .

What strategies improve the stability of this compound during storage?

Level : Basic
Methodological Answer :
Instability is often due to oxidation or moisture sensitivity. Proven methods include:

  • Protection of hydroxyl groups : Acetylation (e.g., using Ac₂O/DMAP) forms stable diacetate derivatives, as shown for similar diols .
  • Storage conditions : Anhydrous environments (argon atmosphere) at −20°C reduce decomposition rates.
  • Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical-mediated degradation .

How does fluorination at the 4,5-positions affect the compound’s reactivity in cross-coupling reactions?

Level : Advanced
Methodological Answer :
The electron-withdrawing effect of fluorine atoms deactivates the benzene ring, influencing reactivity:

  • Suzuki-Miyaura coupling : Lower yields are observed compared to non-fluorinated analogs due to reduced electrophilicity. Use PdCl₂(PPh₃)₂ with higher catalyst loading (5 mol%) and elevated temperatures (80°C) to compensate .
  • Nucleophilic substitution : Fluorine acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃/DMF), enabling derivatization to phenoxazines or phenothiazines .

What advanced characterization techniques are critical for confirming the structure of fluorinated diol derivatives?

Level : Advanced
Methodological Answer :
Beyond standard ¹H/¹³C NMR and FTIR:

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., Cl/Br interference in fluorinated analogs) .
  • X-ray crystallography : Essential for confirming stereochemistry, as seen in dibenzocyclooctadiene systems .
  • Solid-state NMR : Detects polymorphism in crystalline forms, critical for reproducibility in material science applications .

How can computational modeling guide the design of this compound-based polymers?

Level : Advanced
Methodological Answer :
DFT calculations (e.g., B3LYP/6-31G*) predict electronic and conformational properties:

  • Conformational analysis : Simulate energy barriers for rotation around the phenylene axis, informing steric effects in polymerization .
  • Frontier molecular orbitals (FMOs) : Predict charge transport behavior in optoelectronic materials (e.g., HOMO-LUMO gaps <3 eV for semiconductor applications) .

What safety protocols are recommended for handling this compound?

Level : Basic
Methodological Answer :
Based on GHS data for structurally similar compounds:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H302: harmful if swallowed; H332: harmful if inhaled) .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

What role does this compound play in synthesizing N-heteroacenes?

Level : Advanced
Methodological Answer :
As a diol precursor, it enables iterative synthesis of N-heteroacenes via:

Oxidation to dialdehyde : Using MnO₂ or Dess-Martin periodinane.

Condensation with diamines : Forms Schiff base intermediates, critical for planar heteroaromatic systems .

Cyclization : Acid-catalyzed ring closure yields phenazine or phenothiazine cores, as validated in recent studies .

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